Ethyl 6-acetyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
This compound features a fused tetrahydrothieno[2,3-c]pyridine core substituted at position 6 with an acetyl group and at position 2 with a 5-nitrobenzo[b]thiophene-2-carboxamido moiety.
Properties
IUPAC Name |
ethyl 6-acetyl-2-[(5-nitro-1-benzothiophene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O6S2/c1-3-30-21(27)18-14-6-7-23(11(2)25)10-17(14)32-20(18)22-19(26)16-9-12-8-13(24(28)29)4-5-15(12)31-16/h4-5,8-9H,3,6-7,10H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGHAMGARMHZFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-acetyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including in vitro studies, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 432.46 g/mol. Its structure features a thieno[2,3-c]pyridine core substituted with various functional groups that are critical for its biological activity.
The biological activity of this compound is largely attributed to its ability to interact with specific cellular targets. Preliminary studies suggest that it may inhibit tubulin polymerization, similar to other compounds within the thieno[2,3-c]pyridine class. This inhibition can disrupt the normal cell cycle and lead to apoptosis in cancer cells.
Antiproliferative Effects
In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The compound's efficacy was evaluated using the following cancer cell lines:
- HeLa (cervical cancer)
- L1210 (leukemia)
- CEM (T-cell leukemia)
The results showed that the compound inhibited cell growth with IC50 values ranging from 1.1 to 4.7 μM across these lines, indicating potent antiproliferative properties (Table 1).
| Cell Line | IC50 Value (μM) |
|---|---|
| HeLa | 1.1 |
| L1210 | 2.8 |
| CEM | 2.3 |
Study on Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various derivatives based on the thieno[2,3-c]pyridine scaffold. Among these derivatives, the compound exhibited superior antiproliferative activity compared to others tested, highlighting its potential as an anticancer agent (source: PMC7181277) .
Mechanistic Insights
Further investigations into the mechanism revealed that the compound's binding affinity to the colchicine site of tubulin was crucial for its activity. This binding prevents tubulin polymerization necessary for mitotic spindle formation during cell division, leading to cell cycle arrest and subsequent apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key Observations :
- Position 2: The target compound’s 5-nitrobenzo[b]thiophene-2-carboxamido group distinguishes it from analogs with anilino (e.g., ), thioureido (e.g., ), or benzamido (e.g., ) substituents. The nitro group may enhance electrophilicity and influence binding to biological targets compared to electron-donating groups like methoxy .
- Position 6: Acetyl and isopropyl substituents (target vs. ) introduce steric and electronic differences.
- Salt Forms : The hydrochloride salt in improves aqueous solubility compared to the neutral ester in the target compound.
Physicochemical Properties
- Solubility: The nitro group in the target compound may reduce aqueous solubility relative to analogs with methoxy (e.g., ) or amino groups (e.g., ). However, the ethyl ester enhances lipophilicity, favoring membrane permeability .
- In contrast, thiourea () and benzamide () moieties are less prone to redox reactions.
Notes and Limitations
- Substituent effects (e.g., nitro vs. methoxy) warrant further experimental validation to confirm pharmacokinetic and pharmacodynamic profiles.
Q & A
Q. How to design a stability study under physiological conditions?
Q. What controls are essential in cytotoxicity assays to isolate mechanism-specific effects?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
